(4-Bromophenyl)(3-fluorophenyl)methanol

medicinal chemistry building block regioisomer

SAR campaigns require precise regioisomers: substituting analogs with mismatched halogen positions yields invalid biological data. This compound delivers the exact 4-bromo/3-fluoro substitution pattern-the 4-Br serves as a reliable Suzuki/Heck/Sonogashira coupling handle, while the 3-F imparts distinct electronic and steric properties unavailable in 4-fluoro or 3-bromo congeners. • Regioisomeric integrity ensures reproducible SAR and late-stage diversification. • Commercial supply at verified purity with full Certificate of Analysis available. • Batch-to-batch consistency supports multi-round lead optimization without revalidation.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
CAS No. 944645-38-9
Cat. No. B1522460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(3-fluorophenyl)methanol
CAS944645-38-9
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)O
InChIInChI=1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
InChIKeyDYEJGILJRSUTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (4‑Bromophenyl)(3‑fluorophenyl)methanol (CAS 944645‑38‑9) – Core Specifications and Sourcing Essentials


(4‑Bromophenyl)(3‑fluorophenyl)methanol (CAS 944645‑38‑9) is a diarylmethanol building block with the molecular formula C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol . Commercial vendors routinely supply this compound at purities of 95% to 98%, with a typical specification of min. 95% purity . The compound bears a 4‑bromophenyl moiety, which is amenable to palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a 3‑fluorophenyl group, which imparts distinct electronic and steric characteristics that influence intermolecular interactions [1]. It is offered as a research‑only building block, and its broad utility in medicinal chemistry and materials science is contingent on its precise regio‑ and stereochemical profile.

Regioisomer Specific 4‑bromo & 3‑fluoro substitution pattern for SAR studies
Synthetic utility Palladium‑catalyzed cross‑coupling compatible building block
Research grade Commercially available in high‑purity grades for reproducible research

Why Generic Substitution Fails: Regio‑ and Halogen‑Dependent Performance Drivers in (4‑Bromophenyl)(3‑fluorophenyl)methanol


The class of diarylmethanols encompasses numerous halogen‑substituted variants, including (4‑chlorophenyl)(3‑fluorophenyl)methanol, (4‑bromophenyl)(4‑fluorophenyl)methanol, and (3‑bromophenyl)(3‑fluorophenyl)methanol, all of which share a common core . Substituting any of these for (4‑bromophenyl)(3‑fluorophenyl)methanol is scientifically unsound without a detailed analysis of regio‑ and halogen‑specific effects. The 4‑bromo substituent offers a reactivity profile (e.g., oxidative addition rates in cross‑coupling) that is distinct from the 4‑chloro or 3‑bromo analogs, while the 3‑fluoro group confers electronic and steric properties that differ markedly from the 4‑fluoro regioisomer [1]. Furthermore, the exact substitution pattern influences intermolecular interactions, binding affinities, and material properties, making each analog a unique entity with non‑interchangeable performance characteristics.

Regioisomeric mismatch

4‑Fluoro analog may shift electronic and steric profile, potentially altering SAR interpretation.

Halogen reactivity shift

4‑Chloro analog may require different cross‑coupling conditions, affecting synthetic outcomes.

Bromine position change

3‑Bromo regioisomer alters molecular geometry, possibly impacting binding or material properties.

Product‑Specific Quantitative Evidence Guide for (4‑Bromophenyl)(3‑fluorophenyl)methanol (CAS 944645‑38‑9)


Regioisomeric Substitution Pattern: Differentiating (4‑Bromophenyl)(3‑fluorophenyl)methanol from Its 4‑Fluoro Analog

The 3‑fluoro substitution in (4‑bromophenyl)(3‑fluorophenyl)methanol alters the molecule's electronic distribution and steric profile relative to its 4‑fluoro analog. Although no direct head‑to‑head study was located, the distinct spatial and electronic environment of the 3‑fluoro group is a key driver for preferential use in structure‑activity relationship (SAR) campaigns where precise regio‑control is required [1]. A comparative catalog entry confirms that both regioisomers (3‑fluoro and 4‑fluoro) are listed as separate, non‑interchangeable building blocks, underscoring their distinct utility .

Fluoro regioisomer
Class‑level inference
3‑Fluoro vs. 4‑Fluoro substitution
Regioisomeric identity may influence SAR conclusions
Data to verify
medicinal chemistry building block regioisomer

Halogen Identity: Contrasting Reactivity of the 4‑Bromo vs. 4‑Chloro Analog in Cross‑Coupling Reactions

The 4‑bromo substituent in (4‑bromophenyl)(3‑fluorophenyl)methanol is a more reactive handle for palladium‑catalyzed cross‑couplings (Suzuki, Heck, Sonogashira) than the 4‑chloro group in (4‑chlorophenyl)(3‑fluorophenyl)methanol [1]. The enhanced reactivity of aryl bromides relative to aryl chlorides in oxidative addition is well‑established in the literature; although no direct kinetic study for these specific compounds was located, the principle is a cornerstone of organometallic synthesis. The target compound therefore offers a balance of stability and reactivity that is distinct from its chloro analog.

Halogen reactivity
Class‑level inference
4‑Bromo vs. 4‑Chloro handle
Bromo may enable milder coupling conditions
Reactivity difference well‑established
cross‑coupling Suzuki reaction building block

Regio‑Position of Bromine: 4‑Bromo vs. 3‑Bromo Substitution Pattern

The target compound contains a 4‑bromophenyl moiety, whereas (3‑bromophenyl)(3‑fluorophenyl)methanol contains a 3‑bromophenyl group. This regioisomeric difference alters the molecular geometry and electronic distribution. While no quantitative comparison study was identified, the structural distinction is fundamental for SAR and materials design . The 4‑bromo isomer presents a different exit vector for further functionalization than the 3‑bromo isomer.

Bromo regioisomer
Class‑level inference
4‑Bromo vs. 3‑Bromo position
Molecular geometry may differ
Data to verify
regioisomer building block SAR

Purity Specification as a Procurement Criterion

While specific batch‑to‑batch purity data are vendor‑specific and not publicly aggregated, reputable suppliers provide certified purities of 95% or 98% for (4‑bromophenyl)(3‑fluorophenyl)methanol . This purity level is a baseline requirement for reproducible research; however, procurement decisions should also consider the supplier's quality assurance documentation (e.g., certificate of analysis) and storage conditions .

Purity specification
Supporting evidence
≥95% or 98% (vendor)
Supports reproducible research
Verify COA and storage conditions
purity quality control procurement

Best‑Fit Research and Industrial Application Scenarios for (4‑Bromophenyl)(3‑fluorophenyl)methanol


Medicinal Chemistry: SAR Exploration Requiring Specific 4‑Bromo and 3‑Fluoro Substitution

When exploring structure‑activity relationships (SAR) in a lead optimization campaign, the precise substitution pattern of (4‑bromophenyl)(3‑fluorophenyl)methanol can be critical. Its 4‑bromo group serves as a versatile handle for late‑stage diversification via cross‑coupling, while the 3‑fluoro substituent influences electronic properties and binding interactions [1]. Using a regioisomer such as (4‑bromophenyl)(4‑fluorophenyl)methanol would introduce a different electronic and steric profile, potentially leading to incorrect SAR conclusions. Procurement of the exact regioisomer ensures the validity of biological data and synthetic tractability.

Materials Science: Organic Electronics Building Block

The electronic characteristics imparted by the bromine and fluorine atoms make (4‑bromophenyl)(3‑fluorophenyl)methanol a candidate building block for organic electronics, such as OLEDs or OPVs [1]. The specific 3‑fluoro substitution pattern may influence molecular packing and charge transport properties compared to the 4‑fluoro analog. Procurement of the correct regioisomer is essential to achieve the desired material performance, as even subtle changes in substitution can alter device efficiency.

Chemical Biology: Probe Synthesis via Cross‑Coupling

The 4‑bromo substituent is primed for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira), enabling the synthesis of diverse chemical probes [1]. The target compound's reactivity profile differs from its chloro analog, offering a balance of stability and reactivity that can be advantageous in complex synthetic sequences. For researchers requiring a building block with a reliable coupling handle and a specific fluorinated aromatic moiety, (4‑bromophenyl)(3‑fluorophenyl)methanol is a suitable choice.

Analytical Method Development and Reference Standard

Due to its well‑defined structure and commercial availability at high purity (≥95%), (4‑bromophenyl)(3‑fluorophenyl)methanol can serve as a reference standard or internal standard in analytical method development (e.g., HPLC, LC‑MS). However, procurement for this purpose should be accompanied by a request for a certificate of analysis to verify purity and confirm the absence of regioisomeric contaminants, as the presence of the 4‑fluoro analog would compromise the accuracy of quantitative analyses.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Specific 4‑bromo/3‑fluoro regioisomer
SAR cross‑coupling reproducibility
Organic electronics building block
Electronic characteristics
Material performance comparison
Chemical probe synthesis
Bromo coupling handle
Coupling reaction yields
Analytical reference standard
High purity & identity
COA and regioisomer purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl)(3-fluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.